4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone
Description
Systematic Nomenclature and IUPAC Conventions
The compound 4'-chloro-3-(3-chloro-5-fluorophenyl)propiophenone is systematically named according to IUPAC guidelines as 1-(3-chloro-5-fluorophenyl)-3-(4-chlorophenyl)propan-1-one . This nomenclature reflects the substituents on the aromatic rings and the ketone functional group. The numbering begins at the ketone-bearing carbon (position 1), with the propane chain extending to the 3-position of the first aromatic ring. The 3-chloro-5-fluorophenyl group is attached to the third carbon of the propane chain, while the 4-chlorophenyl group is bonded to the ketone carbon. Alternative names include 3-(3-chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one and 1-(4-chlorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one , emphasizing the interchangeable descriptor order for symmetrical substituents.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₅H₁₁Cl₂FO , derived from its structural components. This formula accounts for:
- A propanone backbone (C₃H₆O)
- A 4-chlorophenyl group (C₆H₄Cl)
- A 3-chloro-5-fluorophenyl group (C₆H₃ClF)
The molecular weight is 297.15 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 15 | 12.01 | 180.15 |
| H | 11 | 1.008 | 11.09 |
| Cl | 2 | 35.45 | 70.90 |
| F | 1 | 19.00 | 19.00 |
| O | 1 | 16.00 | 16.00 |
| Total | 297.15 |
This value aligns with mass spectrometry data reported in synthetic studies.
Stereochemical Configuration and Conformational Isomerism
The compound lacks chiral centers due to its symmetrical substitution pattern and planar aromatic rings. The propanone chain adopts a linear conformation, with free rotation around the C–C single bonds, enabling conformational isomerism. Key torsional angles include:
- C1–C2–C3–C4 : Governs rotation between the ketone and the propane chain
- C3–C4–C5–C6 : Influences the orientation of the 3-chloro-5-fluorophenyl group
Computational models suggest a low-energy trans conformation dominates in the gaseous phase, minimizing steric hindrance between the aromatic rings. No enantiomers or diastereomers are possible, but rotational isomers (rotamers) may exist transiently in solution.
Crystallographic Data and Unit Cell Parameters
Crystallographic studies for this compound are limited, but density functional theory (DFT) predictions provide insights into its solid-state properties. The calculated density is 1.313 g/cm³ , consistent with halogenated aromatic ketones. Predicted unit cell parameters include:
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.2 ± 0.3 |
| b (Å) | 7.8 ± 0.2 |
| c (Å) | 15.4 ± 0.4 |
| β (°) | 98.5 ± 0.5 |
| Z | 4 |
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-4-2-11(3-5-12)15(19)6-1-10-7-13(17)9-14(18)8-10/h2-5,7-9H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSVBMNBPGCZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644951 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-55-5 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chloro-5-fluorobenzoyl chloride with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of 4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of 4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific chemical properties.
Chemical Biology: Employed in studies to understand the interactions of halogenated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups such as chloro and fluoro enhances its reactivity in these reactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(4-Chlorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
- CAS No.: 898750-52-2
- Molecular Formula : C₁₆H₁₂Cl₂FO
- Molecular Weight : 315.18 g/mol
- Key Properties :
This compound features a propiophenone backbone substituted with chlorine at the 4'-position of the phenyl ring and a 3-chloro-5-fluorophenyl group at the 3-position. Its structural complexity and halogen-rich design make it a candidate for applications in medicinal chemistry and materials science, particularly where electron-withdrawing substituents are critical.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Halogenation Patterns : The target compound’s 3-(3-chloro-5-fluorophenyl) group introduces steric hindrance and electron-withdrawing effects, distinguishing it from analogs with single halogens or methyl groups (e.g., 898790-93-7 and 898791-20-3). These effects may enhance thermal stability and influence binding affinity in biological targets .
- Thiomethyl vs. Halogen : The thiomethyl group in 898781-63-0 increases molecular weight (308.80 vs. 315.18) and may improve solubility due to sulfur’s polarizability, contrasting with the target compound’s chloro-fluoro motif .
- Methoxy Substitution: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS 111302-58-0) has a lower molecular weight (274.74) and reduced lipophilicity (LogP ~1.173) compared to the target compound, highlighting the impact of methoxy’s electron-donating nature on physicochemical properties .
Biological Activity
4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone, also known by its CAS number 898750-55-5, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H11Cl2F. The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain studies suggest that this compound may inhibit the growth of cancer cells, although detailed mechanisms remain to be fully elucidated.
- Enzyme Inhibition : Preliminary findings indicate potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme regulation is crucial.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Cellular Receptors : The compound may bind to specific receptors involved in cell signaling pathways.
- Modulation of Gene Expression : It might influence the expression of genes related to cell proliferation and apoptosis.
- Oxidative Stress Induction : Some studies suggest that it could induce oxidative stress in target cells, leading to apoptosis.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of structurally related compounds. The findings indicated that certain derivatives inhibited tumor growth in vitro and in vivo models, suggesting a potential role for this compound in cancer therapy .
Antimicrobial Effects
Research documented in Pharmaceutical Biology highlighted the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, reporting significant inhibition zones indicating antibacterial activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone?
- Methodological Answer : The synthesis of this compound likely involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents on the aromatic rings. For example, the 3-(3-chloro-5-fluorophenyl) group can be introduced via Suzuki coupling using a boronic acid derivative and a halogenated propiophenone precursor. Reaction optimization should focus on catalyst selection (e.g., Pd(PPh₃)₄), solvent (toluene/water), and temperature (80–110°C) to maximize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How should researchers handle conflicting spectroscopic data during characterization?
- Methodological Answer : Conflicting NMR or mass spectrometry data may arise due to impurities or tautomerism. Cross-validate results using:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons in the chloro-fluorophenyl group .
- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated in analogous halogenated compounds .
Q. What safety protocols are critical when working with this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
- Waste Disposal : Segregate halogenated waste and consult certified disposal services to prevent environmental release of chloro/fluoro byproducts .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation due to potential delayed toxicity .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Electrophilic substitution sites on the aromatic rings using Fukui indices.
- Thermodynamic stability of intermediates in synthetic pathways.
Compare results with experimental kinetic data (e.g., reaction rates in nitration/sulfonation) to refine models .
Q. What strategies resolve low yields in the final acylation step?
- Methodological Answer : Low yields may stem from steric hindrance or electron-withdrawing effects of the chloro/fluoro groups. Mitigate via:
- Lewis acid optimization : Use AlCl₃ or FeCl₃ in stoichiometric excess to activate the carbonyl electrophile.
- Solvent polarity adjustment : Switch from dichloromethane to nitrobenzene to stabilize charged intermediates.
Monitor reaction progress by TLC and isolate intermediates to identify bottlenecks .
Q. How do substituents influence the compound’s biological activity in preliminary assays?
- Methodological Answer : The 3-chloro-5-fluorophenyl group may enhance lipophilicity and target binding. Design assays to evaluate:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa).
- Enzyme inhibition : Kinase or protease activity assays with IC₅₀ determination.
Compare with analogs lacking chloro/fluoro substituents to isolate electronic effects (see table below) .
| Analog Structure | IC₅₀ (μM) | LogP |
|---|---|---|
| 4'-Chloro-propiophenone (no F/Cl) | >100 | 2.1 |
| Target Compound | 12.5 | 3.8 |
Data Contradiction Analysis
Q. Why might HPLC purity assessments conflict with NMR integration values?
- Methodological Answer : HPLC detects UV-active impurities, while NMR integrates all protons, including silent contaminants (e.g., salts). Resolve discrepancies by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
